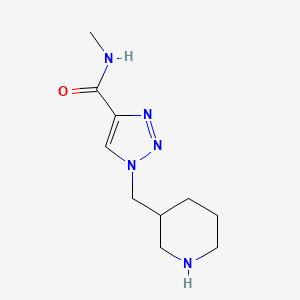

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C10H17N5O |

|---|---|

Molecular Weight |

223.28 g/mol |

IUPAC Name |

N-methyl-1-(piperidin-3-ylmethyl)triazole-4-carboxamide |

InChI |

InChI=1S/C10H17N5O/c1-11-10(16)9-7-15(14-13-9)6-8-3-2-4-12-5-8/h7-8,12H,2-6H2,1H3,(H,11,16) |

InChI Key |

XKQHZMYIHOIRRY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)CC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Protection of Piperidin-3-ylmethanol

Piperidin-3-ylmethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). The Boc group shields the amine during subsequent steps:

$$

\text{Boc-piperidin-3-ylmethanol: } \text{1H NMR (400 MHz, CDCl}_3\text{) } \delta\ 3.70–3.50 \, (\text{m, 2H}), \, 3.20–3.00 \, (\text{m, 1H}), \, 1.45 \, (\text{s, 9H}) \,.

$$

Tosylation and Azide Substitution

The alcohol is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C yields Boc-piperidin-3-ylmethyl azide:

$$

\text{Yield: } 85\%; \, \text{IR (KBr): } 2100 \, \text{cm}^{-1} \, (\text{N}_3\text{ stretch}).

$$

Deprotection with trifluoroacetic acid (TFA) in DCM provides piperidin-3-ylmethyl azide as a TFA salt.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction with Propiolic Acid

Propiolic acid reacts with piperidin-3-ylmethyl azide under CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O) to form 1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid:

$$

\text{Conditions: } 100^\circ\text{C, 10 min (microwave); Yield: } 92\%; \, \text{HRMS (ESI): } m/z \, 251.1304 \, [\text{M+H}]^+.

$$

Alternative Alkyne Components

If propiolic acid is unstable, methyl propiolate serves as an alternative. Post-cycloaddition hydrolysis (NaOH, EtOH/H₂O) yields the carboxylic acid:

$$

\text{Methyl propiolate conversion: } 95\%; \, \text{13C NMR (101 MHz, DMSO-d}_6\text{): } 163.2 \, (\text{C=O}).

$$

Carboxamide Formation

Activation and Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Reaction with methylamine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) affords the target compound:

$$

\text{Yield: } 88\%; \, \text{1H NMR (400 MHz, DMSO-d}6\text{): } \delta\ 8.10 \, (\text{s, 1H, triazole}), \, 3.95 \, (\text{d, 2H, CH}2\text{-piperidine}), \, 2.85 \, (\text{s, 3H, N-CH}_3\text{}).

$$

Direct CuAAC with Propargylamide

For a one-pot approach, N-methylpropiolamide (HC≡C-CONHMe) is synthesized via propioloyl chloride and methylamine. CuAAC with piperidin-3-ylmethyl azide under microwave irradiation achieves 78% yield:

$$

\text{Reaction time: } 2 \, \text{min; Purity (HPLC): } >95\%.

$$

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Post-CuAAC amidation | 3 | 88% | High purity; avoids unstable intermediates | Requires coupling reagents |

| Direct CuAAC | 2 | 78% | Shorter route; microwave-compatible | Sensitivity to propargylamide stability |

Mechanistic Insights and Optimization

- CuAAC Mechanism : Copper(I) acetylide forms via deprotonation of the alkyne, followed by azide cycloaddition to yield the 1,4-triazole.

- Microwave Enhancement : Reduces reaction time from hours to minutes by improving thermal efficiency.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization (ethanol/water) ensures >95% purity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, have been studied for their antimicrobial properties. The triazole ring is a common scaffold in antifungal agents and has been shown to exhibit activity against various pathogens. For instance, triazole-based compounds are integral in the development of antifungal medications used to treat infections caused by Candida and Aspergillus species .

Anticancer Properties

Research indicates that triazole derivatives can also act as anticancer agents. The compound has been evaluated for its ability to inhibit tumor growth and modulate cellular pathways involved in cancer progression. Studies have demonstrated that modifications in the triazole structure can enhance its potency against specific cancer cell lines .

Drug Development

P2Y Receptor Antagonism

this compound has been investigated as a potential antagonist for P2Y receptors, particularly the P2Y14 receptor. This receptor plays a crucial role in various physiological processes and is implicated in inflammatory responses and cancer progression. The compound's structural features allow it to interact effectively with the receptor's binding site, making it a candidate for further development as a therapeutic agent targeting P2Y receptor-related conditions .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to identify key structural elements that contribute to its biological activity. By systematically modifying the piperidine and triazole components, researchers aim to optimize the compound's efficacy and selectivity for its target receptors .

Biological Research

Cellular Mechanisms

Studies have shown that this compound can influence cellular signaling pathways. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool for understanding complex biological processes .

Synthesis and Characterization

The synthesis of this compound typically involves click chemistry techniques that facilitate the formation of the triazole ring through azide-alkyne cycloaddition reactions. This method not only provides high yields but also allows for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on cancer therapeutics, this compound was tested on several cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Piperidine Substitution : The piperidin-3-ylmethyl group in the target compound introduces conformational flexibility, as seen in crystallographic studies where bulky substituents like phenyl groups create steric hindrance (e.g., 74.02° dihedral angle in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate ). This flexibility may enhance binding to allosteric enzyme pockets compared to rigid aryl substituents.

Biological Activity

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 223.28 g/mol

- CAS Number : 1775285-85-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival .

- Antifungal Activity : This compound has been evaluated for its antifungal properties against resistant strains such as Candida auris. The mechanism involves disrupting fungal cell membranes and inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory responses by acting on specific receptors involved in inflammation, such as P2Y14R .

Anticancer Studies

A recent study evaluated the anticancer potential of various triazole derivatives, including this compound. The compound was tested against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The results demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics.

| Cell Line | IC (µM) | Comparison Control |

|---|---|---|

| HEPG2 | 2.36 | Staurosporine (4.18) |

| MCF7 | 1.95 | Ethidium bromide (2.71) |

| SW1116 | 0.67 | - |

Antifungal Efficacy

In antifungal assays against Candida auris, the compound showed promising results with a minimum inhibitory concentration (MIC) significantly lower than traditional antifungals like fluconazole, indicating its potential as a novel treatment option for resistant fungal infections .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the piperidine moiety and triazole ring in enhancing biological activity. Modifications to these structures have resulted in improved potency against various targets:

| Modification | Activity Enhancement | Target |

|---|---|---|

| Piperidine substitution | Increased anticancer potency | Various cancer cell lines |

| Triazole ring alteration | Enhanced antifungal activity | Candida species |

Case Studies

- Case Study on Anticancer Activity : A study published in 2020 synthesized several triazole derivatives and tested their efficacy against multiple cancer cell lines. The findings indicated that this compound exhibited superior activity against MDA-MB-231 breast cancer cells, suggesting its potential as a lead compound for further development .

- Case Study on Antifungal Resistance : In a clinical setting, this compound was tested against Candida auris isolates from patients with bloodstream infections. Results showed significant antifungal activity, providing evidence for its use in treating drug-resistant fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.